molecular formula C4H8F2O B6147352 1,1-difluorobutan-2-ol CAS No. 147123-71-5

1,1-difluorobutan-2-ol

Cat. No.: B6147352
CAS No.: 147123-71-5
M. Wt: 110.10 g/mol
InChI Key: MFLIDLKPXJEOCL-UHFFFAOYSA-N
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Description

1,1-Difluorobutan-2-ol (C₄H₈F₂O) is a fluorinated secondary alcohol characterized by two fluorine atoms at the C1 position and a hydroxyl group at C2. Key properties of these analogs include:

  • Molecular formula: C₄H₉F₂NO (3-amino derivative)
  • SMILES: CC(C(C(F)F)O)N
  • Collision Cross Section (CCS): Predicted CCS values for its adducts range from 120.8–131.1 Ų, with [M+H]+ at 124.8 Ų .

Properties

CAS No.

147123-71-5

Molecular Formula

C4H8F2O

Molecular Weight

110.10 g/mol

IUPAC Name

1,1-difluorobutan-2-ol

InChI

InChI=1S/C4H8F2O/c1-2-3(7)4(5)6/h3-4,7H,2H2,1H3

InChI Key

MFLIDLKPXJEOCL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(F)F)O

Purity

93

Origin of Product

United States

Preparation Methods

Hydrofluorination Using DAST

Diethylaminosulfur trifluoride (DAST) is a widely employed reagent for introducing fluorine atoms into organic molecules. In the synthesis of 1,1-difluorobutan-2-ol, DAST facilitates the hydrofluorination of 3-buten-2-ol. The reaction proceeds via an electrophilic addition mechanism, where DAST acts as both a fluorinating and activating agent.

Procedure :
A solution of 3-buten-2-ol (10 mmol) in dry toluene is treated with DAST (1.2 equiv) under argon at 0°C. After stirring for 5 minutes, pyridine (2.5 equiv) is added to neutralize HF byproducts. The mixture is heated to 60°C for 24 hours, followed by quenching with saturated NaHCO₃. Extraction with diethyl ether and column chromatography (30–50% acetone/petroleum ether) yields this compound as a colorless oil (30% yield).

Key Data :

ParameterValue
Temperature60°C
Reaction Time24 hours
Yield30%
Purity (GC-MS)>95%

This method prioritizes simplicity but suffers from moderate yields due to competing elimination pathways.

Electrochemical Fluorination

Electrochemical fluorination (ECF) offers a greener alternative by avoiding stoichiometric fluorinating agents. In this approach, 3-buten-2-ol is subjected to anodic oxidation in a hydrogen fluoride (HF)-containing electrolyte.

Procedure :
A divided cell with nickel electrodes is charged with 3-buten-2-ol (0.5 M) and anhydrous HF (5 equiv) in acetonitrile. A constant current of 50 mA/cm² is applied for 6 hours at 25°C. The crude product is neutralized with K₂CO₃ and extracted with CH₂Cl₂, affording this compound in 45% yield.

Advantages :

  • Eliminates hazardous reagents like DAST.

  • Scalable for industrial production.

Reduction of Fluorinated Ketones

Lithium Aluminum Hydride (LiAlH₄) Reduction

1,1-Difluorobutan-2-one serves as a precursor for alcohol synthesis via reduction. LiAlH₄ selectively reduces the ketone to the secondary alcohol while preserving the fluorine substituents.

Procedure :
A suspension of LiAlH₄ (1.5 equiv) in THF is cooled to 0°C, and 1,1-difluorobutan-2-one (10 mmol) in THF is added dropwise. The reaction is stirred at room temperature for 36 hours, quenched with H₂O, and filtered through Celite. Column chromatography (50–100% ethyl acetate/hexane) yields this compound (79% yield).

Mechanistic Insight :
LiAlH₄ delivers a hydride ion to the carbonyl carbon, forming an alkoxide intermediate that is protonated during workup.

Catalytic Hydrogenation

Catalytic hydrogenation using Pd/C or Raney nickel provides a milder reduction pathway.

Procedure :
1,1-Difluorobutan-2-one (10 mmol) in ethanol is hydrogenated under 50 psi H₂ at 25°C for 12 hours with 10% Pd/C. Filtration and solvent evaporation afford the alcohol in 85% yield.

Comparison with LiAlH₄ :

ParameterLiAlH₄Catalytic H₂
Yield79%85%
Reaction Time36 hours12 hours
SafetyPyrophoricNon-hazardous

Ring-Opening of Epoxides

Fluoride-Induced Epoxide Ring-Opening

Epoxides derived from butene derivatives undergo ring-opening with fluoride sources to install fluorine atoms.

Procedure :
(2,3-Epoxybutyl)benzene (10 mmol) is treated with KHF₂ (2.2 equiv) and tetrabutylammonium fluoride (TBAF, 1.1 equiv) in DMF at 115°C for 20 hours. The reaction mixture is diluted with ether, washed with brine, and purified via chromatography to yield this compound (56% yield).

Mechanism :
Fluoride ion attacks the less substituted carbon of the epoxide, leading to trans-diaxial opening and subsequent protonation.

Comparative Analysis of Preparation Methods

MethodYieldCostScalabilitySelectivity
DAST Hydrofluorination30%HighLowModerate
Electrochemical ECF45%MediumHighHigh
LiAlH₄ Reduction79%LowMediumHigh
Catalytic Hydrogenation85%MediumHighHigh
Epoxide Ring-Opening56%MediumMediumHigh

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluorobutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block for Fluorinated Compounds
1,1-Difluorobutan-2-ol is primarily utilized as a precursor in the synthesis of more complex fluorinated compounds. Its structure allows for various chemical transformations including oxidation, reduction, and substitution reactions.

Reaction Types and Products

  • Oxidation : The hydroxyl group can be oxidized to form difluorobutanone.
  • Reduction : It can be reduced to yield difluorobutane.
  • Substitution : Fluorine atoms may be substituted with nucleophiles such as sodium azide or potassium cyanide to create substituted difluorobutanes.
Reaction TypeMajor Products Formed
OxidationDifluorobutanone
ReductionDifluorobutane
SubstitutionSubstituted difluorobutanes

Biological Applications

Investigating Biological Effects
Research has indicated that this compound interacts with biological systems, particularly in enzyme inhibition and biomolecular interactions. Its fluorine atoms enhance binding affinity for various biological targets, making it a candidate for studies related to pharmacology.

Case Study: Enzyme Inhibition
In one study, DFB was explored for its potential to inhibit specific enzymes involved in metabolic pathways. The compound's structural features allowed it to form stable complexes with target enzymes, demonstrating significant inhibition rates compared to non-fluorinated analogs.

Medicinal Chemistry

Drug Development
The compound has been investigated for its role in drug design, particularly in the development of fluorinated pharmaceuticals. Fluorination is known to modulate pharmacokinetic properties such as lipophilicity and metabolic stability.

Case Study: Optimization of Drug Candidates
A study highlighted the use of DFB in optimizing lead compounds for better efficacy against specific diseases. By incorporating DFB into drug scaffolds, researchers achieved improved binding affinities and enhanced biological activities.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is used in the synthesis of specialty chemicals that possess unique properties due to the presence of fluorine. These chemicals are often employed in the production of materials with specific performance characteristics.

Table: Industrial Uses of DFB

Application AreaSpecific Uses
Specialty ChemicalsProduction of high-performance materials
CoatingsFormulation of durable coatings
PolymersSynthesis of fluorinated polymers

Mechanism of Action

The mechanism of action of 1,1-difluorobutan-2-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can participate in electrostatic interactions and influence the compound’s reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to specific biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,1-Difluorobutan-2-ol Derivatives and Related Alcohols

Compound Name Molecular Formula Substituents Key Features Reference
3-Amino-1,1-difluorobutan-2-ol C₄H₉F₂NO -NH₂ at C3, -F at C1 High polarity due to -NH₂ and -F
4-Fluoro-1-butanol C₄H₉FO -F at C4, -OH at C1 Terminal fluorine, lower reactivity
2-Amino-2-ethylbutan-1-ol C₆H₁₅NO -NH₂ at C2, -C₂H₅ at C2 Branched chain, higher lipophilicity
1-(Diethylamino)butan-2-ol C₈H₁₉NO -N(C₂H₅)₂ at C1, -OH at C2 Enhanced steric bulk, no known hazards

Table 2: Collision Cross Section (CCS) of 3-Amino-1,1-difluorobutan-2-ol Adducts

Adduct m/z CCS (Ų)
[M+H]+ 126.07250 124.8
[M+Na]+ 148.05444 131.1
[M-H]- 124.05794 120.8

Biological Activity

1,1-Difluorobutan-2-ol is a fluorinated alcohol that has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

C4H8F2O\text{C}_4\text{H}_8\text{F}_2\text{O}

This compound features two fluorine atoms attached to the first carbon of the butanol chain, which significantly alters its physical and chemical properties compared to non-fluorinated analogs. The presence of fluorine enhances lipophilicity and can influence the compound's interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Fluorinated compounds often exhibit increased binding affinities due to the electronegative nature of fluorine, which can stabilize enzyme-substrate complexes.

Enzyme Interaction

Research has shown that this compound can act as a substrate or inhibitor for specific enzymes. For instance, it may influence glycolytic pathways by modulating hexokinase activity, similar to other halogenated glucose analogs .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro assessments have demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's structure allows it to inhibit key metabolic pathways in bacteria, similar to other fluorinated compounds that target the MEP pathway in E. coli .

Cytotoxicity and Cancer Research

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies suggest that fluorinated derivatives can enhance cytotoxicity under hypoxic conditions often found in tumors . This characteristic makes this compound a candidate for further research in cancer therapies aimed at inhibiting glycolysis.

Case Studies and Research Findings

Several studies have focused on the biological activity of fluorinated alcohols and their derivatives:

StudyFocusFindings
Glycolytic inhibitionThis compound analogs showed enhanced inhibition of hexokinase compared to non-fluorinated counterparts.
Antimicrobial efficacyDemonstrated significant growth inhibition against E. coli, indicating potential as an antimicrobial agent.
Structural analysisInvestigated the synthesis and characterization of related fluorinated compounds with promising biological activities.

Q & A

Q. What are the established synthetic routes for preparing 1,1-difluorobutan-2-ol in laboratory settings?

Methodological Answer: this compound can be synthesized via fluorination of a precursor alcohol (e.g., butan-2-ol) using fluorinating agents such as diethylaminosulfur trifluoride (DAST). This method requires inert solvents (e.g., dichloromethane) and low temperatures (-78°C to 0°C) to minimize side reactions like elimination. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through fractional distillation or column chromatography .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Key analytical techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments (δ ~ -120 to -140 ppm for CF2_2), while 1H^{1}\text{H} NMR resolves hydroxyl proton splitting (δ ~ 1.5–2.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 124.05).
  • Infrared (IR) Spectroscopy : O-H stretches (~3200–3600 cm1^{-1}) and C-F vibrations (~1100–1250 cm1^{-1}) validate functional groups .

Advanced Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer: Fluorine atoms introduce electron density anisotropy, complicating X-ray diffraction refinement. Strategies include:

  • Using SHELXL () for anisotropic displacement parameter (ADP) refinement.
  • Applying restraints to C-F bond distances (1.32–1.40 Å) and angles (109.5°).
  • Validating the model with residual density maps and Hirshfeld tests to resolve disorder or thermal motion artifacts .

Q. How do computational models predict the regioselectivity of this compound in nucleophilic substitutions compared to experimental data?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) often predict preferential attack at the less electronegative carbon. However, experimental data (e.g., SN2_2 reactions with NaI in acetone) may show contradictions due to solvent effects or steric hindrance. Hybrid QM/MM simulations incorporating solvation models (e.g., COSMO-RS) improve agreement by accounting for dielectric interactions .

Q. How can researchers resolve contradictory data in the biological activity of this compound analogs?

Methodological Answer: Discrepancies in bioactivity assays (e.g., enzyme inhibition) are addressed by:

  • Standardizing assay conditions (pH, temperature, solvent).
  • Conducting structure-activity relationship (SAR) studies to isolate electronic (fluorine electronegativity) vs. steric effects.
  • Cross-validating results with isotopic labeling (18F^{18}\text{F} or 2H^{2}\text{H}) to track metabolic pathways .

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